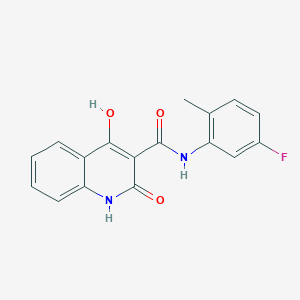
N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, which is a type of aromatic ring that contains a nitrogen atom. The presence of the fluoro, methyl, hydroxy, and carboxamide groups would also significantly influence the compound’s chemical behavior .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on its functional groups. For example, the carboxamide group could participate in condensation reactions, and the aromatic ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and aromatic ring. For example, the presence of the polar carboxamide and hydroxy groups could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Antimicrobial Applications
A series of compounds, including N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl]-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, have been synthesized and evaluated for their in vitro antibacterial and antifungal activities against various pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. These findings suggest a potential antimicrobial application for compounds structurally related to N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, highlighting their relevance in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Radioligand Development for Medical Imaging
Research into quinoline-2-carboxamide derivatives, including efforts to label them with carbon-11 as potential radioligands, targets the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo using positron emission tomography (PET). These studies are crucial for advancing our understanding of the PBR system in various physiological and pathological processes, offering a pathway to improved diagnostic tools in neurology and oncology (Matarrese et al., 2001).
Anticancer Research
The synthesis and evaluation of fluoroquinolone-based 4-thiazolidinones for their antimicrobial activity also point towards potential anticancer applications. Such compounds, synthesized from lead molecules and further modified, have been screened for their antifungal and antibacterial activities. This research underscores the broad spectrum of biological activities that fluoroquinolone derivatives may possess, including possible anticancer effects (Patel & Patel, 2010).
Fluorescence Agents and Anticancer Activity
The development of 3-hydroxyquinoline-4(1H)-one derivatives bearing substituted phenyl in position 2 and various substituted carboxamide groups in position 5 has shown promising results in cytotoxic activity towards various cancer and non-malignant cell lines. These compounds, along with their fluorescent properties, offer significant potential as both anticancer and fluorescence agents, illustrating the versatility of quinoline derivatives in biomedical research (Funk et al., 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c1-9-6-7-10(18)8-13(9)20-17(23)14-15(21)11-4-2-3-5-12(11)19-16(14)22/h2-8H,1H3,(H,20,23)(H2,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDFKGCCUWGBDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2377154.png)
![3-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzonitrile](/img/structure/B2377155.png)
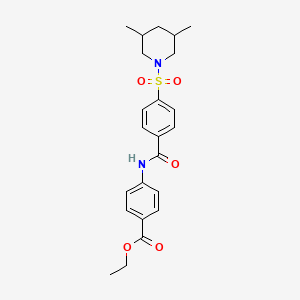
![7-Methyl-6-(4-methylphenyl)-2-phenyl-4,5-dihydropyrrolo[2,3-g]indazole-8-carbaldehyde](/img/structure/B2377160.png)
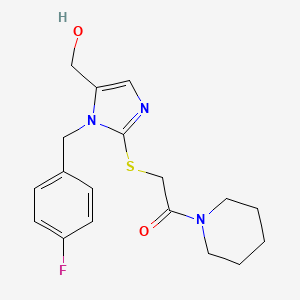
![Tert-butyl (2S)-2-[(2-aminoacetyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B2377162.png)
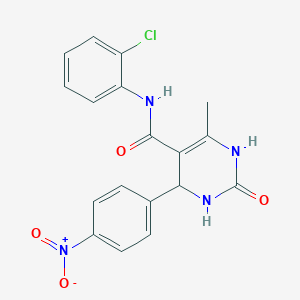
![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2377164.png)
![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)propanamide](/img/structure/B2377166.png)

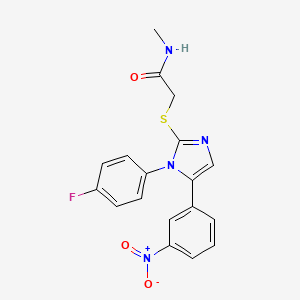
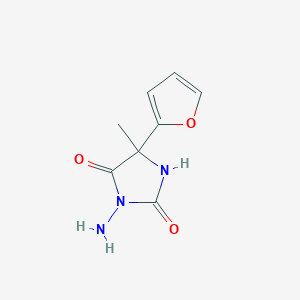
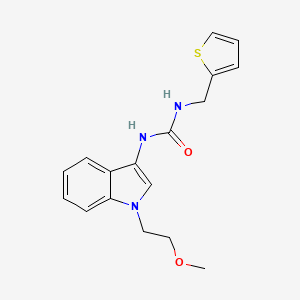
![2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2377172.png)